molecular formula C16H16FN3O2 B252271 N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide

N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide

Cat. No. B252271
M. Wt: 301.31 g/mol
InChI Key: UBAOJSJZEOATDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide, also known as ABT-639, is a small molecule drug that belongs to the class of selective T-type calcium channel blockers. This molecule has been extensively studied for its potential therapeutic applications in various diseases, including neuropathic pain, epilepsy, and anxiety disorders.

Mechanism of Action

N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide selectively blocks T-type calcium channels, which are involved in the regulation of neuronal excitability. By blocking these channels, N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide reduces the influx of calcium ions into neurons, leading to a decrease in neuronal excitability. This mechanism of action is believed to underlie the potential therapeutic effects of N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide in various diseases.
Biochemical and Physiological Effects:
N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to reduce pain behavior, decrease seizure activity, and reduce anxiety-like behavior. N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide has several advantages for lab experiments. It is a well-characterized molecule with a known mechanism of action, making it a useful tool for studying T-type calcium channels. Its favorable pharmacokinetic profile also makes it suitable for in vivo studies. However, one limitation of N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide is its selectivity for T-type calcium channels, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide. One area of interest is its potential use in the treatment of neuropathic pain, where clinical trials are currently underway. Other potential therapeutic applications of N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide, such as epilepsy and anxiety disorders, also warrant further investigation. Additionally, there is a need for further studies to elucidate the precise mechanism of action of N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide and to identify any potential off-target effects. Finally, the development of more selective T-type calcium channel blockers may provide new opportunities for therapeutic intervention in various diseases.

Synthesis Methods

The synthesis of N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide involves multiple steps, including the reaction of 4-fluorobenzoyl chloride with ethylenediamine, the reaction of the resulting product with 6-methyl-nicotinic acid, and the final step of amide formation. The purity of the synthesized compound is ensured by using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is neuropathic pain, where N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide has shown promising results in preclinical studies. It has been shown to reduce pain behavior in animal models of neuropathic pain, and clinical trials are underway to evaluate its efficacy in humans. N-[2-(4-Fluoro-benzoylamino)-ethyl]-6-methyl-nicotinamide has also been studied for its potential use in epilepsy and anxiety disorders.

properties

Molecular Formula

C16H16FN3O2

Molecular Weight

301.31 g/mol

IUPAC Name

N-[2-[(4-fluorobenzoyl)amino]ethyl]-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C16H16FN3O2/c1-11-2-3-13(10-20-11)16(22)19-9-8-18-15(21)12-4-6-14(17)7-5-12/h2-7,10H,8-9H2,1H3,(H,18,21)(H,19,22)

InChI Key

UBAOJSJZEOATDU-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)F

solubility

45.2 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.